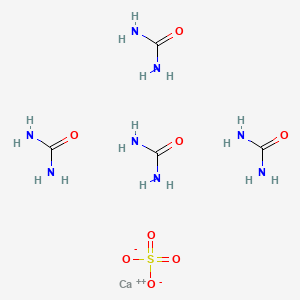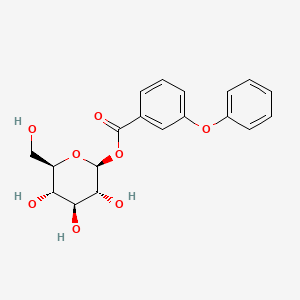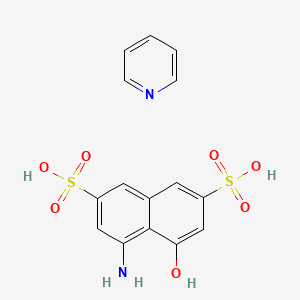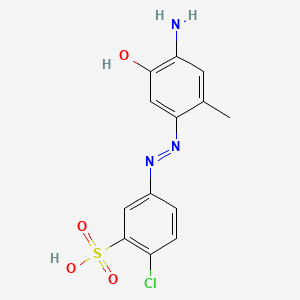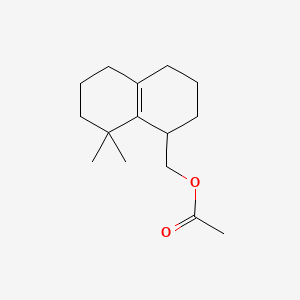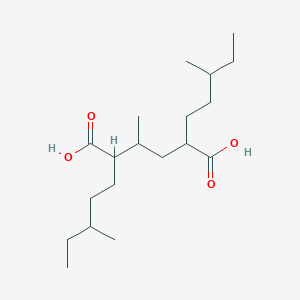
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the reduction of pyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques, where pyridine derivatives are continuously fed into the reactor along with hydrogen gas and a suitable catalyst. This method allows for large-scale production while maintaining the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Wirkmechanismus
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.
1,2,3,4-Tetrahydropyridine: Another structural isomer with different biological activities.
2,3,4,5-Tetrahydropyridine: Known for its presence in natural products and synthetic pharmaceuticals.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and pharmaceutical development .
Eigenschaften
CAS-Nummer |
13299-60-0 |
|---|---|
Molekularformel |
C13H18ClN |
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
1,3-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-8,11H,9-10H2,1-2H3;1H |
InChI-Schlüssel |
AAKDRDOIVWVYPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC=C1C2=CC=CC=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


